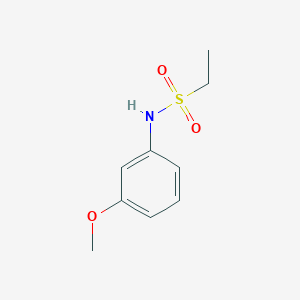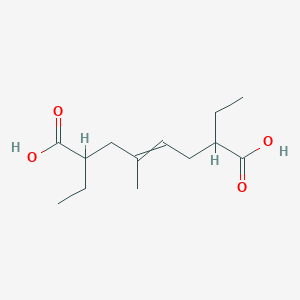
1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol is a complex organic compound characterized by the presence of two pentafluorophenyl groups and two phenyl groups attached to an ethane backbone with two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol typically involves the reaction of pentafluorobenzene with diphenylethylene in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Palladium or nickel-based catalysts.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Elevated temperatures ranging from 80°C to 120°C.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The phenyl and pentafluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A similar compound with phosphine groups instead of hydroxyl groups.
1,2-Bis(diphenylphosphino)benzene: Contains a benzene ring instead of an ethane backbone.
1,2-Bis(dicyclohexylphosphino)ethane: Features cyclohexyl groups instead of phenyl groups.
Uniqueness
1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol is unique due to the presence of pentafluorophenyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
54293-20-8 |
|---|---|
Fórmula molecular |
C26H12F10O2 |
Peso molecular |
546.4 g/mol |
Nombre IUPAC |
1,2-bis(2,3,4,5,6-pentafluorophenyl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C26H12F10O2/c27-15-13(16(28)20(32)23(35)19(15)31)25(37,11-7-3-1-4-8-11)26(38,12-9-5-2-6-10-12)14-17(29)21(33)24(36)22(34)18(14)30/h1-10,37-38H |
Clave InChI |
PNBCTMSEHGHZMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=C(C(=C(C(=C2F)F)F)F)F)(C(C3=CC=CC=C3)(C4=C(C(=C(C(=C4F)F)F)F)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)
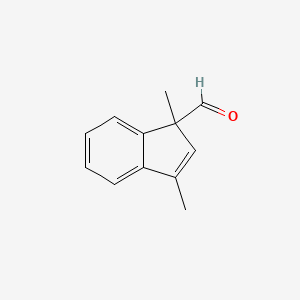
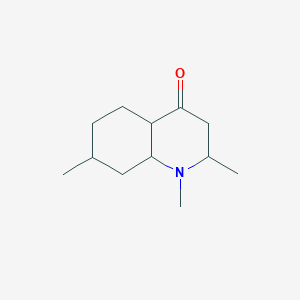

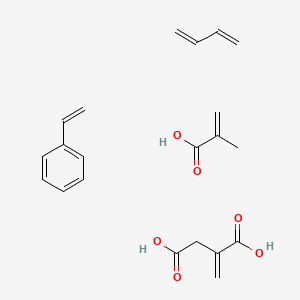
![2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14630552.png)
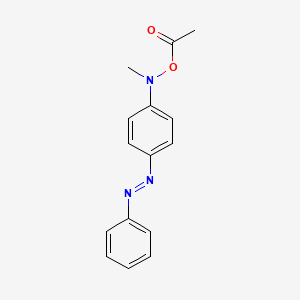
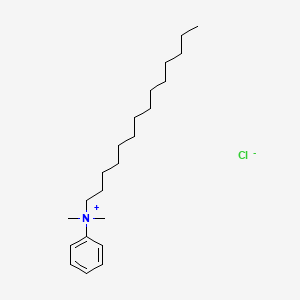
![3-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine](/img/structure/B14630570.png)

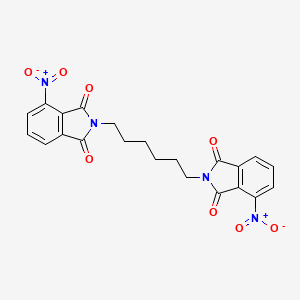
![N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630589.png)
